molecular formula C18H19BrN2O3S B4184257 4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide

4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide

Cat. No.: B4184257
M. Wt: 423.3 g/mol
InChI Key: KSUSNRBDXZQURY-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a bromine atom, an ethyl group, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide typically involves multiple stepsThe morpholine ring is then attached via a nucleophilic substitution reaction, and the final product is obtained through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogenated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring and thiophene ring can play crucial roles in binding to the target site, while the bromine atom may enhance the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a morpholine ring, which can impart distinct electronic and steric properties. This combination can enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications.

Properties

IUPAC Name

4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-2-15-14(19)11-16(25-15)17(22)20-13-5-3-12(4-6-13)18(23)21-7-9-24-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUSNRBDXZQURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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